molecular formula C12H17N5O4 B8254923 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate

Cat. No.: B8254923
M. Wt: 295.29 g/mol
InChI Key: YXPVEXCTPGULBZ-JBDQBEHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate involves specific chemical reactions and conditions. The preparation methods typically include the use of reagents and catalysts to achieve the desired chemical structure. For instance, the synthesis might involve the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst in a petroleum ether solvent .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods to produce larger quantities. This involves optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it can be used to investigate biochemical pathways and interactions. In medicine, this compound may have potential therapeutic applications, while in industry, it can be used in the production of materials and chemicals .

Mechanism of Action

The mechanism of action of 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate include other fluorobenzophenones and related chemical entities. These compounds share some structural similarities but may have different properties and applications .

Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVEXCTPGULBZ-JBDQBEHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H]([C@H](CC1N2C=NC3=C2NC(=NC3=O)N)O)CO.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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